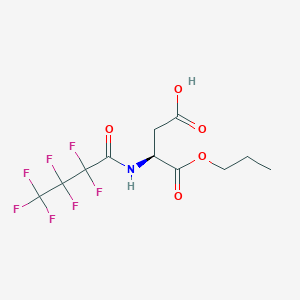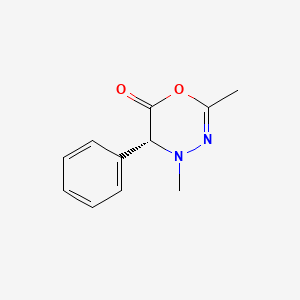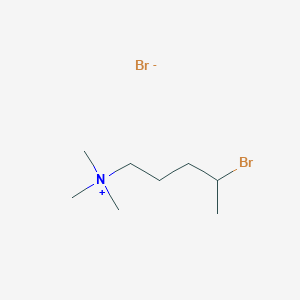
4-Bromo-N,N,N-trimethylpentan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,N,N-trimethylpentan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C8H19Br2N. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its ability to act as a surfactant, catalyst, and reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N,N-trimethylpentan-1-aminium bromide typically involves the reaction of 4-bromopentyl bromide with trimethylamine. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is often obtained in high purity through multiple stages of purification, including filtration and drying .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N,N-trimethylpentan-1-aminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products formed are the corresponding substituted ammonium compounds.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.
Scientific Research Applications
4-Bromo-N,N,N-trimethylpentan-1-aminium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-N,N,N-trimethylpentan-1-aminium bromide involves its interaction with cell membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membrane integrity, leading to increased permeability and potential cell lysis. This property makes it effective as a surfactant and antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropyl)trimethylammonium bromide: This compound has a similar structure but with a shorter carbon chain.
5-Bromo-N,N,N-trimethylpentan-1-aminium bromide: This compound has a similar structure but with a different bromination position.
Uniqueness
4-Bromo-N,N,N-trimethylpentan-1-aminium bromide is unique due to its specific bromination position and carbon chain length, which confer distinct chemical and physical properties. These properties make it particularly effective in applications requiring strong surfactant and antimicrobial activity .
Properties
CAS No. |
89500-00-5 |
|---|---|
Molecular Formula |
C8H19Br2N |
Molecular Weight |
289.05 g/mol |
IUPAC Name |
4-bromopentyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C8H19BrN.BrH/c1-8(9)6-5-7-10(2,3)4;/h8H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BWGCAYQANPUCGQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC[N+](C)(C)C)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14380572.png)

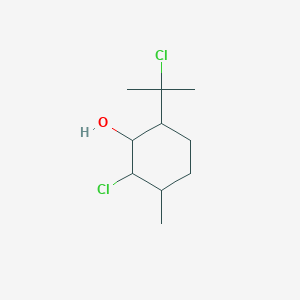
![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
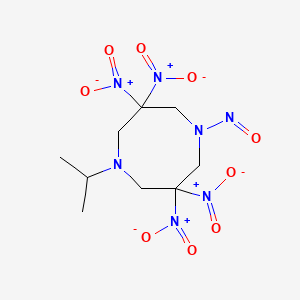

![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)

